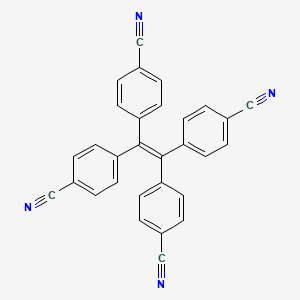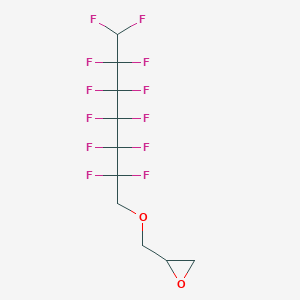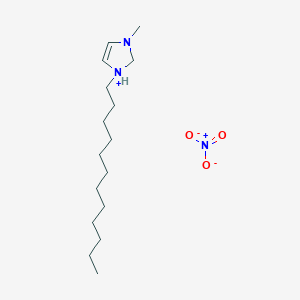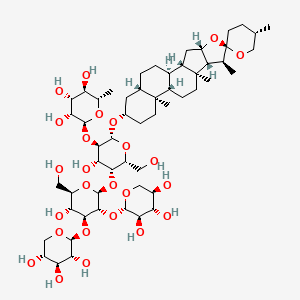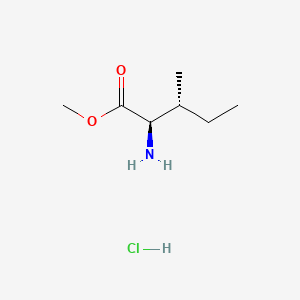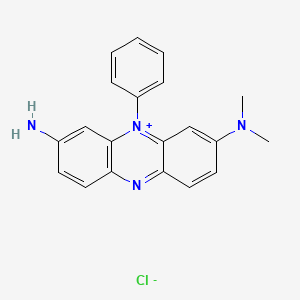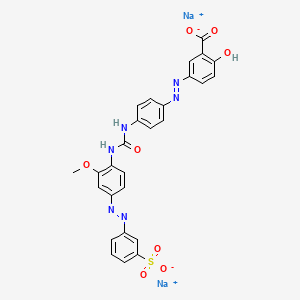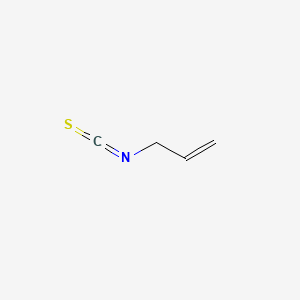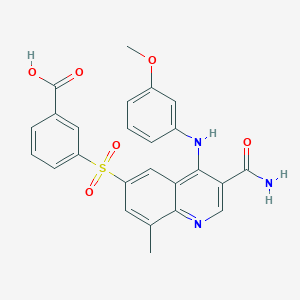
angelol B
Overview
Description
Angelol B is a coumarin isolated from the roots of Angelica pubescens f. biserrata . It is used for research purposes and is not sold to patients .
Synthesis Analysis
A systematic analysis of the metabolites of Angelol B was conducted using a rapid and accurate UPLC-Q-TOF-MS method . The study aimed to illustrate the metabolites of Angelol B in vivo . A total of 31 metabolites, including 20 phase I and 11 phase II metabolites, were identified .Molecular Structure Analysis
The molecular weight of Angelol B is 376.40 . Its formula is C20H24O7 . The structure of Angelol B is classified under Phenylpropanoids Coumarins .Chemical Reactions Analysis
The metabolites of Angelol B were detected using a metabolomics approach based on a rapid and accurate UPLC-Q-TOF-MS method . The structure and fragmentation process of the metabolites were deduced based on the MS and MS/MS data .Physical And Chemical Properties Analysis
Angelol B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Metabolomics Analysis
Angelol B, a bioactive constituent of Angelicae Pubescentis Radix, used traditionally in Chinese medicine, has been studied for its metabolites in vivo. Using UPLC-Q-TOF-MS, researchers identified 31 new metabolites, including phase I and II metabolites, in rats. This study contributes to understanding the metabolism and potential therapeutic applications of Angelol B in traditional medicine (Wan et al., 2019).
Absorption and Transport in Human Cells
Research has been conducted on the absorption and transepithelial transport of Angelol B using the human Caco-2 cell monolayer model. This study revealed that the absorption and transport of Angelol B predominantly occur through passive diffusion. The findings suggest that Angelol B could have high absorption properties, contributing to its potential efficacy in therapeutic applications (Yang et al., 2008).
Mechanism of Action
Target of Action
Angelol B is a coumarin isolated from the roots of Angelica pubescens f. biserrata It’s known that angelol b has significant anti-inflammatory activity , suggesting that its targets may be related to inflammatory pathways.
Mode of Action
It is known that angelol b interacts with its targets through passive diffusion as the dominating process in caco-2 cell monolayer model . This suggests that Angelol B may interact with its targets by diffusing across cell membranes.
Biochemical Pathways
Given its anti-inflammatory activity , it is likely that Angelol B affects pathways related to inflammation
Result of Action
The result of Angelol B’s action is primarily its significant anti-inflammatory activity . This suggests that Angelol B may exert its effects at the molecular and cellular levels by modulating inflammatory responses.
Safety and Hazards
Future Directions
The systematic analysis of the metabolites of Angelol B provides a foundation for future research . The significant anti-inflammatory activity of Angelol B, one of the bioactive constituents of Angelicae Pubescentis Radix (APR), suggests potential applications in treating diseases such as rheumatism and headaches .
properties
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
angelol B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



